methyl 4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The $$ ^1H $$-NMR spectrum of this compound is characterized by distinct signals arising from its bicyclic framework and substituents:
- Protons on the pyrrole ring : Expected as a multiplet near δ 6.8–7.2 ppm due to aromaticity and ring current effects.
- Methylene groups (7H,8H) : Appear as a triplet (δ 2.5–3.0 ppm) for H7 and a quartet (δ 3.0–3.5 ppm) for H8, split by vicinal coupling.
- Methoxy group : A sharp singlet at δ 3.7–3.9 ppm, typical for methyl esters.
In the $$ ^{13}C $$-NMR spectrum:
- Carbonyl carbons : The ester carbonyl (C=O) resonates at δ 165–170 ppm, while the pyrimidine oxo group appears at δ 175–180 ppm.
- Aromatic carbons : Signals between δ 110–150 ppm correspond to the pyrrole and pyrimidine sp$$ ^2 $$-hybridized carbons.
Table 2: Predicted NMR Chemical Shifts
| Group | $$ ^1H $$-NMR (δ, ppm) | $$ ^{13}C $$-NMR (δ, ppm) |
|---|---|---|
| Pyrrole H | 6.8–7.2 (m) | 110–125 (aromatic C) |
| H7 (methylene) | 2.5–3.0 (t) | 30–35 (CH$$ _2 $$) |
| H8 (methylene) | 3.0–3.5 (q) | 35–40 (CH$$ _2 $$) |
| OCH$$ _3 $$ | 3.7–3.9 (s) | 52–55 (CH$$ _3 $$) |
| C=O (ester) | – | 165–170 |
| C=O (pyrimidine) | – | 175–180 |
Infrared (IR) and Mass Spectrometric (MS) Profiling
The IR spectrum exhibits two strong absorptions:
- Ester carbonyl : Sharp peak at 1,720–1,740 cm$$ ^{-1} $$.
- Pyrimidine oxo group : Stretch at 1,680–1,700 cm$$ ^{-1} $$.
- Additional bands near 1,250–1,300 cm$$ ^{-1} $$ correspond to C–N and C–O vibrations.
In high-resolution mass spectrometry (HRMS), the molecular ion peak at m/z 194.19 [M+H]$$ ^+ $$ confirms the molecular formula C$$ _9 $$H$$ _{10} $$N$$ _2 $$O$$ _3 $$. Key fragmentation pathways include:
- Loss of methoxy group (−32 Da), yielding a peak at m/z 162.
- Cleavage of the pyrrolo-pyrimidine ring, producing fragments at m/z 120 and 74.
Tautomeric and Conformational Isomerism
The compound exhibits potential for keto-enol tautomerism at the 4-oxo position. Density functional theory (DFT) calculations on analogous pyrrolo-pyrimidines suggest that the keto form is energetically favored by ~10 kcal/mol due to aromatic stabilization of the pyrimidine ring. However, in polar solvents, enolization may occur, forming a conjugated dienol structure stabilized by intramolecular hydrogen bonding.
Conformational flexibility is limited by the fused bicyclic system. Molecular dynamics simulations indicate that the ester group adopts an equatorial orientation relative to the pyrrolo-pyrimidine plane to minimize steric clashes with the methylene protons at positions 7 and 8. Ring puckering in the pyrimidine moiety further restricts conformational space, with an energy barrier of ~5 kcal/mol for interconversion between chair-like and boat-like conformers.
Table 3: Energetics of Tautomeric and Conformational States
Properties
IUPAC Name |
methyl 4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(13)6-2-3-7-10-5-4-8(12)11(6)7/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHDVSMSHVCUIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=NC=CC(=O)N12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the use of cyanoacetohydrazide, 4-nitroacetophenone, and various diamines in a mixture of water and ethanol . The reaction conditions often involve a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization as key steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of environmentally benign solvents and operational simplicity are emphasized to ensure a clean reaction profile and high yield . The development of multicomponent methods is particularly advantageous for industrial production due to their high atom economy, minimum time and cost, and straightforward experimental procedures .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a wide range of substituted pyrimidine derivatives .
Scientific Research Applications
Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate has a broad range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate involves the inhibition of specific molecular targets and pathways. For instance, it has been observed to inhibit endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Enantiomeric and Derivative Forms
Key Observations :
Pyrido[2,3-d]pyrimidine Derivatives
Comparison :
Thiazolo[3,2-a]pyrimidine Derivatives
| Compound () | Substituents | Crystal System | Space Group |
|---|---|---|---|
| Thiazolo[3,2-a]pyrimidine | 4-Hydroxy-3-methoxyphenyl, 4-methoxybenzylidene | Triclinic | P1 |
Key Observations :
Functionalized 4H-Pyrido[1,2-a]pyrimidin-4-ones ()
Comparison :
- Bioactivity : Piperazine and imidazo groups in compounds suggest kinase inhibition or receptor binding, unlike the target compound’s ester .
- Synthetic Complexity: Multi-step syntheses (e.g., Hantzsch reactions) contrast with the domino ring-closure used for pyrrolo analogs .
Data Tables for Comparative Analysis
Biological Activity
Methyl 4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and promising biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications.
Structural Overview
This compound features a bicyclic structure formed by the fusion of a pyrrole ring with a pyrimidine ring. Its molecular formula is with a molecular weight of approximately 180.16 g/mol. The compound typically appears as a white solid and is classified within the broader category of pyrrolo[1,2-a]pyrimidines, which are known for their diverse biological activities.
Biological Activity
Research indicates that this compound exhibits notable biological activities including:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. Its ability to bind to specific receptors suggests that it may interfere with various biological pathways critical for disease progression.
- Anticancer Properties : Preliminary studies have indicated that derivatives of this compound could possess anticancer properties. For instance, related compounds have demonstrated significant growth inhibition across various cancer cell lines (e.g., lung carcinoma and renal carcinoma) with growth inhibition percentages (GI%) reaching up to 71.8% in certain cases .
Table 1: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit specific enzymes involved in disease pathways. |
| Anticancer Activity | Demonstrated growth inhibition in multiple cancer cell lines; promising for further development. |
| Receptor Binding | Ability to interact with various biological receptors, indicating potential therapeutic applications. |
Synthesis Methods
The synthesis of this compound involves several organic synthesis techniques. Common synthetic routes include:
- Cyclization Reactions : Appropriate precursors undergo cyclization under controlled conditions to form the desired bicyclic structure.
- Use of Catalysts : Specific catalysts are employed to enhance reaction efficiency and yield.
- Temperature Control : Maintaining optimal temperatures is crucial during synthesis to achieve high purity products.
Case Studies and Research Findings
Recent studies have highlighted the anticancer potential of derivatives related to this compound:
- A study involving pyrazolo[1,5-a]pyrimidine derivatives revealed significant anticancer activity against various cell lines with GI% ranging from 43.9% to over 100% for some compounds . These findings underscore the potential for developing novel therapeutics based on structural analogs of this compound.
Table 2: Case Study Results on Anticancer Activity
| Compound | Cell Line | Growth Inhibition (GI%) |
|---|---|---|
| Compound 6n | Various | 43.9 |
| Compound 6p | Lung Carcinoma | 71.8 |
| Compound 6t | Renal Carcinoma | Up to 112.34 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
